Boc-allo-Ile-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Peptide Synthesis: Proteins are long chains of amino acids linked together in a specific order. Boc-allo-Ile-OH can be a valuable tool for scientists synthesizing peptides, which are short chains of amino acids. The "Boc" group (tert-butyloxycarbonyl) is a protecting group that shields the isoleucine's side chain during peptide bond formation. Once the peptide chain is built, the Boc group can be removed to reveal the functional isoleucine side chain [Source: Organic Chemistry Portal ]

- Study of Protein-Protein Interactions: Understanding how proteins interact with each other is crucial in many biological processes. Scientists can introduce Boc-allo-Ile-OH into specific locations within a protein to study how these modifications affect protein-protein interactions [Source: National Institutes of Health (.gov) ]

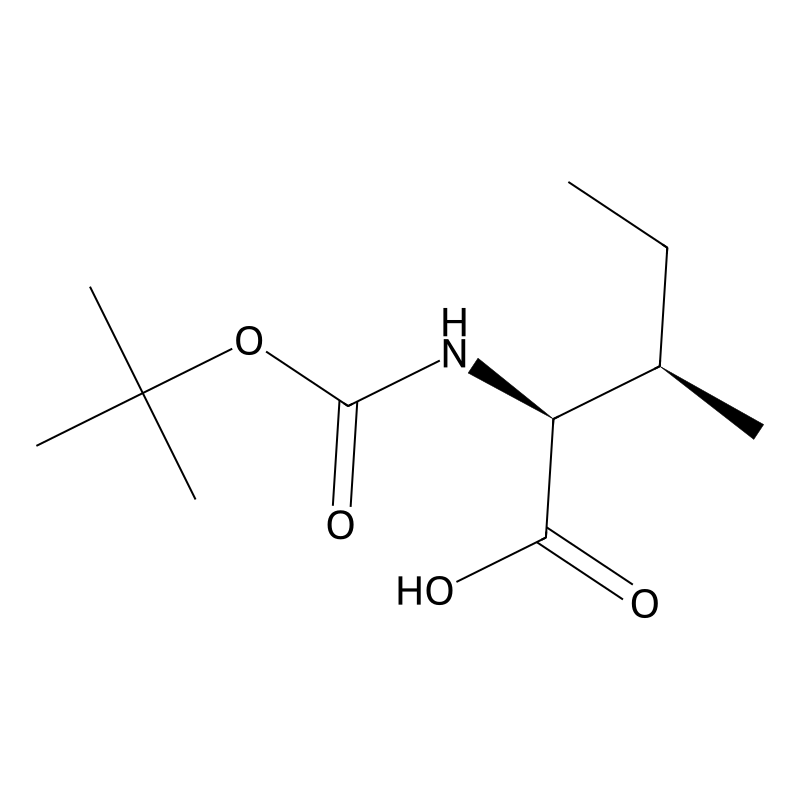

Boc-allo-Ile-OH, also known as N-Boc-allo-isoleucine, is a protected amino acid with the molecular formula C12H23NO4 and a molecular weight of approximately 245.31 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of the amino acid during

- Deprotection Reaction: The Boc group can be removed under acidic conditions to yield the free amino acid, allowing for further reactions or incorporation into peptides.

- Coupling Reactions: It can be coupled with other amino acids or peptide fragments using coupling agents like carbodiimides, facilitating the formation of peptide bonds.

- Asymmetric Synthesis: Boc-allo-Ile-OH can undergo asymmetric transformations, making it useful for synthesizing chiral compounds .

The synthesis of Boc-allo-Ile-OH typically involves several steps:

- Protection of Isoleucine: Isoleucine is reacted with Boc anhydride to introduce the protecting group.

- Purification: The product is purified using techniques such as chromatography to ensure high purity levels for subsequent reactions.

- Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Boc-allo-Ile-OH is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides in research and pharmaceutical applications.

- Chemical Biology: It aids in studying protein interactions and functions by providing modified amino acids that can be incorporated into proteins.

- Drug Development: Compounds derived from Boc-allo-Ile-OH are explored for therapeutic applications, particularly in developing peptides that target specific biological pathways .

Interaction studies involving Boc-allo-Ile-OH derivatives often focus on their binding affinities and activities against specific biological targets, such as ion channels or receptors. These studies help elucidate the role of specific amino acids in biological processes and contribute to understanding how modifications can enhance or inhibit biological activity .

Boc-allo-Ile-OH shares similarities with several other protected amino acids and derivatives. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| Boc-Isoleucine | Standard isoleucine with a Boc group | More widely used due to its natural occurrence |

| Boc-Leucine | Leucine derivative with a Boc group | Larger side chain compared to allo-isoleucine |

| N-Boc-D-Alanine | Alanine derivative with a Boc group | Smaller side chain; often used as a control |

| Boc-Threonine | Threonine derivative with a Boc group | Contains a hydroxyl group; different reactivity |

The uniqueness of Boc-allo-Ile-OH lies in its specific stereochemistry and branched structure, which can influence the folding and function of peptides synthesized from it, making it valuable for specialized applications in peptide chemistry .

Protection Strategies for allo-Isoleucine

The protection of allo-isoleucine represents a critical step in peptide synthesis and organic transformations, where the amino functionality must be rendered temporarily unreactive while preserving the stereochemical integrity of this branched-chain amino acid [1] [2]. Allo-isoleucine, with its unique stereochemical configuration at both the alpha and beta carbon centers, presents specific challenges that require carefully optimized protection strategies [23] [24]. The compound exists as a diastereomer of isoleucine, differing in the stereochemistry of the isobutyl group, which necessitates specialized approaches to maintain its structural integrity during synthetic manipulations [25].

Boc Group Installation via Di-tert-butyl Dicarbonate

The installation of the tert-butoxycarbonyl protecting group through di-tert-butyl dicarbonate represents the most widely employed method for allo-isoleucine protection [6] [26]. This reagent, commonly referred to as Boc anhydride, reacts with amino groups to form stable carbamate derivatives that effectively mask the nucleophilic character of the amino functionality [6]. The reaction mechanism involves nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butanol to yield the desired Boc-protected amino acid [26].

Standard aqueous conditions employ di-tert-butyl dicarbonate in the presence of sodium bicarbonate in a water-tetrahydrofuran solvent system, typically conducted at temperatures ranging from 0 to 25 degrees Celsius [6]. Under these conditions, reaction times of 2 to 6 hours are typically required to achieve yields of 85 to 95 percent [31]. The mild basic conditions provided by sodium bicarbonate facilitate the nucleophilic attack while minimizing side reactions that could compromise the stereochemical integrity of the allo-isoleucine substrate [6].

Alternative anhydrous conditions utilizing tetrahydrofuran as solvent at elevated temperatures of 40 degrees Celsius have been reported, though these conditions typically require longer reaction times of 4 to 8 hours and may result in slightly lower yields of 80 to 90 percent [26] [31]. The choice of reaction conditions must balance efficiency with the preservation of stereochemical purity, as elevated temperatures can promote epimerization at the alpha carbon center [10] [11].

| Method | Reagent | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Standard Aqueous Conditions | (Boc)₂O + NaHCO₃ | H₂O/THF | 0-25 | 2-6 | 85-95 |

| Schotten-Baumann Conditions | (Boc)₂O + NaOH | H₂O/DCM (biphasic) | 0-25 | 1-3 | 90-98 |

| Anhydrous THF Method | (Boc)₂O + THF | THF | 40 | 4-8 | 80-90 |

| Acetonitrile/DMAP Method | (Boc)₂O + DMAP | Acetonitrile | 25 | 2-4 | 88-95 |

Chemoselective Protection Under Schotten-Baumann Conditions

Schotten-Baumann conditions provide an alternative approach for Boc group installation that offers enhanced chemoselectivity and often superior yields compared to standard aqueous methods [18] [19]. This methodology employs a biphasic solvent system consisting of water and an organic phase, typically dichloromethane, where the base in the aqueous phase neutralizes the acid generated during the reaction while maintaining the starting materials and products in the organic phase [18].

The implementation of Schotten-Baumann conditions for allo-isoleucine protection involves the use of sodium hydroxide as the base, which provides more vigorous basic conditions compared to sodium bicarbonate systems [18] [19]. This enhanced basicity facilitates more rapid reaction kinetics, typically reducing reaction times to 1 to 3 hours while achieving yields of 90 to 98 percent [31]. The biphasic nature of the system also simplifies workup procedures, as the product remains predominantly in the organic phase and can be readily separated from aqueous byproducts [18].

The chemoselective nature of Schotten-Baumann conditions becomes particularly advantageous when dealing with multifunctional substrates or when competing nucleophilic sites are present [19]. The controlled environment of the biphasic system minimizes side reactions while promoting selective acylation of the amino group [18]. Recent developments have demonstrated the successful application of these conditions using specialized protecting groups such as 5-chloro-8-nitro-1-naphthoyl, which can be introduced under standard or modified Schotten-Baumann conditions with excellent selectivity [19].

Racemization Control Mechanisms

The control of racemization during the synthesis and manipulation of Boc-allo-isoleucine represents one of the most critical aspects of its synthetic methodology [10] [33]. Racemization, also referred to as epimerization in the context of amino acids, occurs through the formation of resonance-stabilized carbanion intermediates that allow for the loss of stereochemical information at the alpha carbon center [10] [11]. The prevention of this undesired process requires careful consideration of reaction conditions, reagent selection, and mechanistic pathways [33].

Temperature and Solvent Effects on Epimerization

Temperature exerts a profound influence on the rate of epimerization in amino acid derivatives, with elevated temperatures significantly accelerating the racemization process [10] [11]. Research has demonstrated that epimerization can occur at temperatures as low as 100 degrees Celsius under neutral pH conditions, with the rate increasing exponentially with temperature [10]. For Boc-allo-isoleucine synthesis and handling, maintaining temperatures at or below 25 degrees Celsius is crucial for minimizing epimerization [11] [31].

The activation energy for epimerization varies significantly depending on the specific amino acid structure, with branched-chain amino acids such as allo-isoleucine showing particular susceptibility due to steric effects that stabilize the planar intermediate [11] [13]. Studies on amino acid racemization kinetics have revealed that the rate constants for epimerization follow Arrhenius behavior, with temperature coefficients that can exceed values of 10 for temperature increases of 20 degrees Celsius [13].

Solvent effects play an equally important role in controlling epimerization rates [10] [12]. Polar protic solvents such as dimethylformamide and dimethyl sulfoxide tend to stabilize the charged intermediates formed during the epimerization process, thereby accelerating racemization [10]. Conversely, apolar solvents such as dichloromethane and diethyl ether provide less stabilization for these intermediates, resulting in significantly reduced epimerization rates [11] [31].

The mechanistic basis for solvent effects lies in the ability of polar solvents to solvate the carbanion intermediate formed through deprotonation at the alpha carbon [10]. This solvation lowers the energy barrier for the formation of the planar intermediate, thereby increasing the rate of stereochemical scrambling [12]. The choice of solvent system must therefore balance reaction efficiency with stereochemical preservation [31].

| Factor | Low Racemization Conditions | High Racemization Risk | Control Strategy |

|---|---|---|---|

| Temperature | ≤25°C | >75°C | Temperature control |

| Solvent Polarity | Low (DCM, Et₂O) | High (DMF, DMSO) | Solvent selection |

| Base Concentration | ≤3 equiv | >5 equiv | Stoichiometry optimization |

| Coupling Time | ≤2 h | >6 h | Time monitoring |

| Amino Acid Structure | Non-hindered | Hindered (Val, Ile) | Coupling reagent choice |

Catalytic Approaches for Stereochemical Integrity

Recent advances in peptide synthesis have led to the development of catalytic approaches that can maintain stereochemical integrity through substrate-controlled mechanisms rather than relying solely on reaction conditions [14]. Lewis acid catalysis has emerged as a particularly promising approach for racemization-free amino acid transformations [14]. These catalytic systems operate through coordination to specific functional groups in the substrate, thereby activating the reaction center while avoiding the formation of highly reactive intermediates that can lead to epimerization [14].

Substrate-controlled peptide synthesis represents a paradigm shift from traditional reagent-controlled methods [14]. In conventional approaches, highly reactive esters are generated in situ through the action of coupling reagents, which can lead to oxazolone formation and subsequent racemization [14]. Substrate-controlled methods, by contrast, employ Lewis acids that activate moderately reactive substrates through coordination to directing groups, thereby avoiding the formation of problematic intermediates [14].

The application of tantalum-based catalysts has shown particular promise for amino acid transformations with excellent stereochemical control [14]. These catalysts operate through coordination to hydroxyl or carboxyl directing groups, providing activation that is sufficient for peptide bond formation while maintaining the stereochemical integrity of the amino acid components [14]. The mild nature of these catalytic conditions makes them particularly suitable for sensitive substrates such as Boc-allo-isoleucine [14].

Alternative catalytic approaches have employed specialized protecting groups that can suppress racemization through steric or electronic effects [33]. The development of thiol-labile protecting groups such as 2,4-dinitro-6-phenyl-benzene sulfenyl has demonstrated complete suppression of alpha carbon racemization during peptide synthesis [33]. These protecting groups operate through attachment via sulfur-nitrogen bonds that can be cleaved under mild, nearly neutral conditions, thereby avoiding the harsh acidic or basic conditions that typically promote epimerization [33].

Large-Scale Production Techniques

The translation of laboratory-scale synthetic methodologies to industrial production scales requires comprehensive optimization of reaction parameters, equipment design, and process control systems [16] [35]. Large-scale production of Boc-allo-isoleucine must address challenges related to heat and mass transfer, mixing efficiency, residence time distribution, and quality control while maintaining the stereochemical purity that is essential for pharmaceutical and research applications [35] [36].

Continuous Flow Synthesis Optimization

Continuous flow synthesis has emerged as a transformative technology for amino acid derivative production, offering significant advantages in terms of process control, scalability, and product quality [15] [21]. Flow reactors provide enhanced heat and mass transfer characteristics compared to traditional batch reactors, enabling more precise control of reaction conditions and reducing the risk of hotspots that can promote unwanted side reactions such as epimerization [15] [32].

The implementation of continuous flow synthesis for Boc-allo-isoleucine production requires careful optimization of residence time, temperature profiles, and mixing characteristics [35]. Residence times in the range of 10 to 60 minutes have been found optimal for industrial-scale continuous flow processes, compared to the 60 to 300 minutes typically required for laboratory-scale batch reactions [31]. This reduction in residence time is achieved through enhanced mixing and heat transfer in flow systems, which accelerate reaction kinetics while maintaining product quality [35].

Temperature control in continuous flow systems can be achieved through jacketed reactors or integrated heat exchangers that provide rapid response to temperature fluctuations [32]. The ability to maintain precise temperature control is particularly important for Boc-allo-isoleucine synthesis, where temperature excursions can lead to significant epimerization [32]. Advanced process control systems can maintain temperature within ±1 degree Celsius, compared to the ±5 degree Celsius control typically achieved in batch systems [20].

Flow rate optimization represents another critical parameter in continuous flow synthesis [35]. Industrial-scale flow rates in the range of 100 to 1000 milliliters per minute enable high throughput while maintaining adequate mixing and reaction completion [31]. The relationship between flow rate and conversion must be carefully balanced, as excessive flow rates can lead to incomplete reaction while insufficient flow rates reduce overall productivity [35].

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Type | Batch reactor | Semi-continuous | Continuous flow |

| Flow Rate (mL/min) | 0.1-1 | 5-50 | 100-1000 |

| Residence Time (min) | 60-300 | 30-120 | 10-60 |

| Temperature Control | Manual | Automated | Process control |

| Yield (%) | 80-90 | 85-95 | 90-98 |

| Productivity (g/L/h) | 5-20 | 50-200 | 200-500 |

Crystallization and Purification Protocols

The purification of Boc-allo-isoleucine through crystallization represents a critical step in achieving the high purity levels required for pharmaceutical and research applications [17] [22]. Crystallization processes must be designed to maximize yield and purity while maintaining the stereochemical integrity of the product [29]. The selection of appropriate solvent systems, temperature profiles, and nucleation control strategies is essential for achieving optimal crystallization outcomes [22].

Direct crystallization from reaction mixtures can be achieved through controlled cooling or anti-solvent addition [17] [29]. Water-alcohol solvent systems have proven particularly effective for Boc-amino acid crystallization, providing high purity levels of 95 to 98 percent with recovery yields of 85 to 92 percent [29] [31]. The crystallization process typically involves heating the solution to 60 to 80 degrees Celsius to achieve complete dissolution, followed by controlled cooling to 5 to 10 degrees Celsius to induce crystallization [31].

Recrystallization protocols offer enhanced purity levels but at the cost of reduced yields [29]. Organic solvent systems can achieve purity levels exceeding 98 percent, with some protocols reaching 99.5 percent purity [31]. However, the additional processing step typically reduces overall yields to 75 to 85 percent [31]. The choice between direct crystallization and recrystallization must consider the purity requirements of the intended application [29].

Anti-solvent crystallization represents an alternative approach that can achieve high purity levels with good yields [29]. Methanol-hexane systems have been successfully employed for Boc-amino acid purification, achieving purity levels of 97 to 99 percent with yields of 80 to 90 percent [31]. The rapid precipitation achieved through anti-solvent addition can help minimize decomposition or epimerization that might occur during extended crystallization processes [29].

Temperature cycling protocols offer the highest purity levels but require more complex processing equipment [22] [31]. These protocols involve multiple heating and cooling cycles that can achieve purity levels of 98 to 99.8 percent with yields of 88 to 95 percent [31]. The extended processing times of 6 to 12 hours must be weighed against the enhanced purity benefits for specific applications [31].

Industrial crystallization processes typically employ continuous crystallizers with automated control systems to maintain consistent product quality [36]. These systems can incorporate real-time monitoring of crystal size distribution, purity, and yield to optimize operating conditions [36]. The use of seeding strategies and controlled nucleation can further enhance the consistency and quality of the crystallized product [17] [22].

| Method | Solvent System | Temperature Range (°C) | Typical Purity (%) | Recovery Yield (%) | Process Time (h) |

|---|---|---|---|---|---|

| Direct Crystallization | Water/alcohol | 60-80 to 5-10 | 95-98 | 85-92 | 2-4 |

| Recrystallization | Organic solvent | 40-60 to 0-5 | 98-99.5 | 75-85 | 4-8 |

| Anti-solvent Addition | Methanol/hexane | 25 to -10 | 97-99 | 80-90 | 1-3 |

| Temperature Cycling | Variable temperature | 80 to 0 | 98-99.8 | 88-95 | 6-12 |